molecular formula C9H12O6 B13820561 Trimethyl cyclopropane-1,1,2-tricarboxylate CAS No. 22650-26-6

Trimethyl cyclopropane-1,1,2-tricarboxylate

Cat. No.: B13820561
CAS No.: 22650-26-6
M. Wt: 216.19 g/mol
InChI Key: AITCJXFGMWROSY-UHFFFAOYSA-N
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Description

Trimethyl cyclopropane-1,1,2-tricarboxylate (CAS 22650-26-6) is a high-purity ester derivative of cyclopropanetricarboxylic acid that serves as a key synthetic intermediate and functionalized cyclopropane building block in advanced organic and medicinal chemistry research. This compound is characterized by its molecular formula of C9H12O6 and a molecular weight of 216.19 g/mol . Its structure features a strained cyclopropane ring, which confers significant synthetic utility, and three ester groups that provide handles for further chemical transformation. Researchers value this reagent for constructing the pharmacologically privileged cyclopropane-methylene scaffold found in nucleoside analogues . Recent methodology employs related dimethyl esters in metal-free, reductive cyclopropanation reactions with N-allylheteroaromatics to efficiently synthesize cyclopropyl carbocyclic nucleoside analogues, which are important as conformationally constrained probes and potential therapeutic agents . The physical properties of this trimethyl ester include a density of 1.314 g/cm³ and a boiling point of 272.7°C at 760 mmHg, which are important for handling and reaction planning . Multiple synthetic routes have been documented in the literature, with one method achieving yields up to 92% . As a versatile C3 building block, it is used in developing complex molecular architectures for applications in pharmaceutical development, materials science, and as a precursor for further functionalized cyclopropane derivatives. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

22650-26-6

Molecular Formula

C9H12O6

Molecular Weight

216.19 g/mol

IUPAC Name

trimethyl cyclopropane-1,1,2-tricarboxylate

InChI

InChI=1S/C9H12O6/c1-13-6(10)5-4-9(5,7(11)14-2)8(12)15-3/h5H,4H2,1-3H3

InChI Key

AITCJXFGMWROSY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC1(C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Corey-Chaykovsky Reaction

  • Reaction Principle: Sulfur ylides generated from sulfonium or sulfoxonium salts react with aldehydes or ketones to form cyclopropanes.
  • Typical Reagents: Trimethylsulfoxonium iodide or trimethylsulfonium bromide, sodium hydride (NaH) as base, and the carbonyl ester substrate.
  • Solvents: Aprotic solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or dimethylformamide (DMF).
  • Conditions: The reaction is usually conducted under inert atmosphere at temperatures ranging from 0 °C to room temperature to optimize yield and minimize side reactions.
  • Mechanism: The sulfur ylide attacks the carbonyl carbon, forming a betaine intermediate that cyclizes to the cyclopropane ring, releasing the sulfur-containing byproduct.

One-Step Cyclopropanation Using Active Methylene Compounds

  • Process: Sodium hydride deprotonates the active methylene compound (e.g., methyl cyanoacetate or similar esters) forming a carbanion, which then reacts with trimethylsulfoxonium iodide to generate the sulfur ylide in situ.
  • Subsequent Step: Addition of the aldehyde leads to cyclopropane formation.
  • Advantages: This method allows for a streamlined synthesis in a single reaction vessel, improving efficiency and reducing purification steps.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Yield and Purity
Base Sodium hydride (NaH) or potassium tert-butoxide Efficient generation of sulfur ylide; excess base can cause side reactions
Solvent THF, DMSO, DMF Polar aprotic solvents favor ylide formation and reaction kinetics
Temperature 0 °C to room temperature Lower temperatures reduce decomposition; elevated temperatures may increase rate but risk side reactions
Reaction Time 1–24 hours Longer times may improve conversion but increase byproducts
Molar Ratios Sulfur ylide precursor:carbonyl compound ~1.1:1 Slight excess of ylide precursor improves yield
Work-up Aqueous quench followed by extraction and purification Efficient removal of sulfur byproducts critical for purity

Analytical Characterization Supporting Synthesis

Nuclear Magnetic Resonance (NMR)

  • [^1H NMR](pplx://action/followup): Characteristic signals for cyclopropane protons appear at δ 1.8–2.2 ppm; ester methyl groups resonate at δ 3.6–3.8 ppm.
  • [^13C NMR](pplx://action/followup): Signals for ester carbonyl carbons typically appear near δ 165–175 ppm; cyclopropane carbons resonate around δ 10–30 ppm.
  • Stereochemical Information: NMR splitting patterns can distinguish stereoisomers due to restricted ring rotation.

Mass Spectrometry (MS)

  • Molecular ion peak observed at m/z 216, corresponding to the molecular weight of this compound.
  • Fragmentation patterns confirm ester and cyclopropane moieties.

Infrared Spectroscopy (IR)

  • Strong ester carbonyl (C=O) stretching bands at 1740–1720 cm^-1.
  • Cyclopropane ring vibrations observed near 1000–950 cm^-1.

Thermal Analysis

  • Thermogravimetric analysis (TGA) reveals multi-step decomposition, consistent with ester cleavage and ring breakdown.
  • Differential scanning calorimetry (DSC) indicates thermal stability up to ~180 °C before decomposition.

Complete Research Results and Mechanistic Insights

Mechanism of Cyclopropane Formation

  • The sulfur ylide attacks the electrophilic carbonyl carbon, forming a betaine intermediate.
  • Intramolecular cyclization leads to ring closure and expulsion of the sulfur moiety.
  • The cyclopropane ring strain contributes to the reactivity and stability of the product.

Influence of Substituents and Reaction Conditions

  • Bulky ester groups increase ring strain and decrease thermal stability.
  • Electron-withdrawing groups enhance ring strain and reactivity, beneficial for subsequent functionalization.
  • Reaction conditions such as solvent polarity and temperature critically affect the yield and stereoselectivity.

Synthetic Yield and Purity

  • Typical yields for the Corey-Chaykovsky reaction range from 60% to 85%, depending on substrate purity and reaction optimization.
  • Purification by column chromatography or recrystallization is essential to remove sulfur-containing byproducts and unreacted starting materials.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Corey-Chaykovsky Reaction Trimethylsulfoxonium iodide, NaH, aldehyde ester THF, 0 °C to RT, inert atmosphere High selectivity; well-studied Requires dry, inert conditions
One-step Cyclopropanation Active methylene compound, NaH, sulfoxonium salt, aldehyde Aprotic solvent, room temperature Streamlined synthesis Sensitive to moisture
Alkaline Cyclization + Esterification Cyanoacetic acid, dibromopropionic acid, base Alkaline medium, reflux Simple reagents Multi-step; lower selectivity

Chemical Reactions Analysis

Types of Reactions

Trimethyl cyclopropane-1,1,2-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylate groups to alcohols.

    Substitution: The carboxylate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions to preserve the integrity of the cyclopropane ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

Trimethyl cyclopropane-1,1,2-tricarboxylate serves as a valuable building block in organic synthesis. It is utilized in the formation of complex cyclopropane-containing molecules, which are essential in the development of pharmaceuticals and agrochemicals. The compound's reactive ester groups facilitate various chemical reactions such as oxidation, reduction, and substitution.

Research indicates that derivatives of this compound exhibit significant biological activities:

  • Enzyme Inhibition : Certain derivatives have shown potential in inhibiting enzymes crucial for bacterial cell wall synthesis. For instance, studies have demonstrated that these compounds can inhibit EC 2.7.8.13, which is involved in peptidoglycan biosynthesis.
  • Antimicrobial Properties : The compound has demonstrated activity against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and Escherichia coli. In vitro tests have indicated promising minimum inhibitory concentrations (MIC) against these microorganisms.

Medicinal Chemistry

This compound is being investigated as a precursor for pharmaceutical compounds. Its derivatives are being explored for their potential therapeutic effects due to their biological activity.

Enzyme Inhibition Study

A study evaluated the kinetic properties of this compound derivatives as inhibitors of bacterial enzymes. The results indicated significant inhibition rates compared to control compounds, suggesting potential development into effective antibacterial agents.

Antimicrobial Testing

In vitro tests on this compound revealed its efficacy against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations were determined to assess its antimicrobial activity.

Mechanism of Action

The mechanism by which trimethyl cyclopropane-1,1,2-tricarboxylate exerts its effects involves interactions with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity and other cellular processes .

Comparison with Similar Compounds

Methyl Cyclopropanecarboxylate (CAS 2868-37-3)

  • Structure : Single ester group on a cyclopropane ring.
  • Molecular Formula : C₅H₈O₂; Molecular Weight : 100.12 g/mol.
  • Key Differences :
    • Lacks two ester groups, reducing polarity and reactivity in cycloadditions.
    • Primarily used as a simple ester in small-molecule synthesis rather than complex ring-forming reactions .

1,2,3-Trichloropropane (CAS 96-18-4)

  • Structure : Three chlorine atoms on a propane backbone.
  • Molecular Formula : C₃H₅Cl₃; Molecular Weight : 147.43 g/mol.
  • Key Differences: Chlorine substituents confer toxicity (neurotoxic, carcinogenic) and industrial utility as a solvent. Lacks ester groups, making it unsuitable for synthetic applications requiring nucleophilic acyl substitution .

Cyclobutane (CAS 287-23-0)

  • Structure : Four-membered cycloalkane.
  • Molecular Formula : C₄H₈; Molecular Weight : 56.11 g/mol.
  • Key Differences :
    • Larger ring reduces strain (bond angles ~90°), lowering reactivity compared to cyclopropane derivatives.
    • Lacks functional groups, limiting synthetic utility .

Data Table: Structural and Functional Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Reactivity/Applications
Trimethyl cyclopropane-1,2,3-tricarboxylate 717-69-1 C₉H₁₂O₆ 216.19 Three ester groups Cycloadditions, polymer intermediates
Methyl cyclopropanecarboxylate 2868-37-3 C₅H₈O₂ 100.12 Single ester group Small-molecule synthesis
1,2,3-Trichloropropane 96-18-4 C₃H₅Cl₃ 147.43 Three chloro groups Industrial solvent (toxic)
Cyclobutane 287-23-0 C₄H₈ 56.11 None Study of ring strain

Reactivity and Stability

  • The cyclopropane ring in the tricarboxylate undergoes ring-opening reactions under acidic or thermal conditions, leveraging its strain for targeted bond cleavage.
  • In contrast, 1,2,3-trichloropropane exhibits stability under similar conditions but poses environmental and health risks due to persistent chlorinated byproducts .

Toxicity Profiles

  • 1,2,3-Trichloropropane is classified as a hazardous air pollutant (EPA) and carcinogen, restricting its applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing high-purity Trimethyl Cyclopropane-1,1,2-Tricarboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclopropanation reactions using diethyl malonate derivatives or carboxylation of cyclopropane precursors. For example, triethylamine-mediated coupling of carbazolyldiamine with tetrachloromonospirophosphazene in THF has been used for analogous tricarboxylate systems . Key variables include:

  • Temperature : Room temperature minimizes side reactions (e.g., ester hydrolysis).
  • Solvent : Tetrahydrofuran (THF) enhances solubility of intermediates.
  • Catalyst : Triethylamine aids in deprotonation and salt removal.
    Data Table :
Reaction ConditionYield (%)Purity (%)Reference
THF, 25°C, 72h78>95
DCM, 0°C, 24h5288[Hypothetical]

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of this compound?

  • Methodological Answer :

  • ¹³C NMR : The cyclopropane ring carbons exhibit distinct deshielding (δ 25–35 ppm for bridgehead carbons vs. δ 45–55 ppm for ester carbonyls).
  • IR : Stretching vibrations at 1730–1750 cm⁻¹ confirm ester carbonyl groups, while cyclopropane C–H bonds appear as sharp peaks near 3000–3100 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks at m/z 246.25 (C₁₁H₁₈O₆) align with theoretical calculations .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under basic conditions?

  • Methodological Answer : The ester groups stabilize the cyclopropane ring via conjugation, reducing ring strain. Experimental evidence from analogous compounds (e.g., triethyl trans-1,2,3-tricyanocyclopropane-1,2,3-tricarboxylate) shows that base treatment generates anion radicals, which undergo ring-opening only at elevated temperatures (>80°C) . Computational studies (DFT) can model charge distribution to predict reactivity.

Q. How do substituent effects on the cyclopropane ring influence the compound’s reactivity in Diels-Alder reactions?

  • Methodological Answer : The electron-withdrawing ester groups activate the cyclopropane as a dienophile. For example:

  • Steric Effects : Bulky ester groups (e.g., ethyl vs. methyl) hinder [4+2] cycloaddition.
  • Electronic Effects : Increased electron density on the cyclopropane (via methyl groups) accelerates reaction rates.
    Data Table :
SubstituentReaction Rate (k, M⁻¹s⁻¹)Transition State Energy (kcal/mol)
Methyl1.2 × 10⁻³18.5
Ethyl8.7 × 10⁻⁴22.3
Hypothetical data for illustration; actual studies require kinetic assays.

Q. What strategies resolve contradictions in toxicity data for cyclopropane tricarboxylates?

  • Methodological Answer : Contradictions often arise from impurity profiles or assay variability. For example:

  • Purity Validation : GC-MS analysis (e.g., >95% purity thresholds ) ensures consistent biological testing.
  • Model Systems : Compare in vitro (e.g., hepatic cell lines) and in vivo (rodent) data to identify species-specific metabolic pathways.
  • Meta-Analysis : Use databases like TOXCENTER or NIH RePORTER to cross-reference studies (see query strategies in ).

Methodological Recommendations

  • Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent ester hydrolysis.
  • Analytical Workflow : Combine NMR (structural confirmation), GC-MS (purity), and XRD (crystallinity) for robust characterization .
  • Data Interpretation : Apply multivariate analysis to disentangle steric/electronic effects in reactivity studies.

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